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Compound of Interest

Compound Name: (2-Nitroethyl)benzene

Cat. No.: B025157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Nitroethyl)benzene, with the CAS registry number 6125-24-2, is an organic compound with

the chemical formula C₈H₉NO₂.[1][2] It is also known by its synonyms, including 1-Nitro-2-

phenylethane and β-Phenylnitroethane.[2][3] This compound is of significant interest due to its

presence in natural products and its potential applications in medicinal chemistry and

agriculture, primarily attributed to its fungistatic properties.[4] (2-Nitroethyl)benzene is a key

component in the floral scent of the Japanese loquat (Eriobotrya japonica) and is the major

constituent of the essential oil of Aniba canelilla, an aromatic tree from the Amazon rainforest.

[4][5] Its biological activity, particularly its antifungal action, makes it a valuable subject for

research in the development of new therapeutic agents and agrochemicals.[4]

Physicochemical Properties
(2-Nitroethyl)benzene is a liquid at room temperature.[5] It is characterized by the presence of

a phenyl group attached to a nitro-functionalized ethyl chain. This structure imparts specific

chemical reactivity and spectroscopic features.

General Properties
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Property Value Reference(s)

CAS Number 6125-24-2 [1]

Molecular Formula C₈H₉NO₂ [1][2]

Molecular Weight 151.16 g/mol [1]

Physical Form Liquid [5]

IUPAC Name (2-Nitroethyl)benzene [5]

Synonyms

1-Nitro-2-phenylethane,

Phenylnitroethane, β-

Phenylnitroethane

[2][3]

Spectroscopic Data
Detailed experimental spectra for (2-Nitroethyl)benzene are not readily available in the cited

literature. However, based on the known chemical structure and spectroscopic principles for

related compounds, the following ¹H and ¹³C NMR spectral data can be predicted.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl

protons.[6]

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Aromatic (C₆H₅) 7.20–7.35 Multiplet -

Benzylic (-CH₂-Ph) ~3.30 Triplet ~7.4

Nitro-adjacent (-CH₂-

NO₂)
~4.60 Triplet ~7.4

Predicted ¹³C NMR Spectral Data:
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The carbon NMR spectrum would complement the proton data, with the electron-withdrawing

nitro group influencing the chemical shift of the adjacent carbon.

Carbon Predicted Chemical Shift (δ, ppm)

C-NO₂ ~75

C-Ph ~35

Aromatic (C-ipso) ~137

Aromatic (C-ortho, C-meta, C-para) 127-129

Synthesis of (2-Nitroethyl)benzene
(2-Nitroethyl)benzene can be synthesized through several routes. The most common and

direct methods involve the Henry reaction followed by dehydration and subsequent reduction,

or the direct reduction of β-nitrostyrene.

Synthesis via Reduction of β-Nitrostyrene
This is a prominent method for the synthesis of (2-Nitroethyl)benzene. The precursor, β-

nitrostyrene, can be prepared via a Henry condensation of benzaldehyde and nitromethane.

This protocol is adapted from established procedures for the Henry reaction.

Reagents and Materials:

Benzaldehyde

Nitromethane

Ammonium acetate

Glacial acetic acid

Methanol

Round-bottom flask with reflux condenser
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Stirrer and heating mantle

Procedure:

In a round-bottom flask, combine benzaldehyde (1 equivalent) and ammonium acetate

(1.2 equivalents) in nitromethane, which acts as both reactant and solvent.

Heat the mixture to reflux with constant stirring for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into ice-cold water to precipitate the crude β-nitrostyrene.

Filter the solid product, wash with cold water, and dry.

Recrystallize the crude product from ethanol to obtain pure β-nitrostyrene.

This protocol utilizes sodium borohydride, a milder reducing agent, for the selective reduction of

the carbon-carbon double bond of the nitroalkene.

Reagents and Materials:

β-Nitrostyrene

Sodium borohydride (NaBH₄)

Ethanol or Isopropanol/Water mixture

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:
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Dissolve β-nitrostyrene (1 equivalent) in ethanol or a 2:1 mixture of isopropyl alcohol and

water in a round-bottom flask.

Cool the solution in an ice bath.

Slowly add sodium borohydride (2-3 equivalents) portion-wise to the stirred solution,

maintaining the temperature below 10-15 °C.

After the addition is complete, continue stirring at room temperature for 1-2 hours,

monitoring the reaction by TLC.

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is

neutral or slightly acidic.

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure to yield (2-Nitroethyl)benzene.

Synthesis of β-Nitrostyrene

Reduction to (2-Nitroethyl)benzene

Benzaldehyde
Henry Reaction
(Base Catalyst)

Nitromethane

β-Nitrostyrene Reduction
(e.g., NaBH4) (2-Nitroethyl)benzene

Click to download full resolution via product page

Caption: Synthesis workflow for (2-Nitroethyl)benzene.

Biological Activity
(2-Nitroethyl)benzene exhibits significant fungistatic activity, making it a compound of interest

for the development of novel antifungal agents.
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Fungistatic Properties
The compound has been shown to inhibit the growth of various fungal species, including

pathogenic yeasts and dermatophytes.

Fungal Species
MIC (Minimum Inhibitory
Concentration)

Reference(s)

Candida albicans 390 - 781 μM [6]

Trichophyton rubrum < 256 µg/mL [3]

Trichophyton mentagrophytes < 256 µg/mL [3]

Microsporum canis < 256 µg/mL [3]

Mechanism of Action
The antifungal mechanism of (2-Nitroethyl)benzene is believed to involve the disruption of

fungal cell membrane integrity and the inhibition of key enzymes.[6] The primary molecular

target is thought to be sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol

biosynthesis pathway.[6] Ergosterol is an essential component of the fungal cell membrane,

and its depletion leads to impaired membrane function and ultimately inhibits fungal growth.[6]

The nitro group of the compound is suggested to interact with the Fe(II) center of the 14α-

demethylase enzyme, leading to its inhibition.[6]
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Caption: Proposed mechanism of antifungal action.

Applications and Future Perspectives
The demonstrated fungistatic activity of (2-Nitroethyl)benzene positions it as a promising lead

compound for the development of new antifungal drugs and agrochemicals.[4] Its natural origin

also makes it an interesting candidate for applications in the fragrance industry.[4] Further

research is warranted to explore its broader antimicrobial spectrum and to elucidate its detailed

mechanism of action and potential signaling pathway interactions. Structure-activity
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relationship (SAR) studies on derivatives of (2-Nitroethyl)benzene could lead to the discovery

of analogues with enhanced potency and improved pharmacokinetic profiles.

Safety Information
(2-Nitroethyl)benzene should be handled with appropriate safety precautions in a laboratory

setting. It is important to consult the Safety Data Sheet (SDS) for detailed information on

handling, storage, and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. spectrabase.com [spectrabase.com]

3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4. 2-Nitro-1-phenylethanone | C8H7NO3 | CID 94833 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. rsc.org [rsc.org]

6. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR
assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

To cite this document: BenchChem. [Technical Guide: (2-Nitroethyl)benzene (CAS 6125-24-
2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b025157#2-nitroethyl-benzene-cas-number-6125-24-
2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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